3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol
Description
Properties
Molecular Formula |
C8H15F2NO |
|---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
3-amino-1-(3,3-difluorocyclopentyl)propan-1-ol |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)3-1-6(5-8)7(12)2-4-11/h6-7,12H,1-5,11H2 |
InChI Key |
OGSLZWGQFJFHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(CCN)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Difluorocyclopentyl Intermediate
The difluorocyclopentyl ring is commonly prepared by selective fluorination of cyclopentane derivatives or via difluorocarbene addition to cyclopentene precursors. Fluorination reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are often employed to introduce geminal difluoro groups at the 3-position of cyclopentyl rings.
Attachment of the Propanol Side Chain
The propanol side chain can be introduced via nucleophilic substitution or addition reactions. A common approach is the ring-opening of epoxides or halohydrins with nucleophiles. For example, 3-chloro-1,2-propylene glycol derivatives can be used as intermediates, which upon reaction with the difluorocyclopentyl moiety under suitable conditions yield the desired alcohol.
Introduction of the Amino Group
The amino group at the 3-position of the propanol chain is typically introduced through amination reactions. One efficient method involves the conversion of halogenated propanol intermediates (e.g., 3-chloro-1,2-propylene glycol) to amino-propanol derivatives by reaction with ammonia or ammonium salts under controlled temperature and pressure, often catalyzed by amination catalysts such as mixtures of N-nitrosodiphenylamine and resorcinol to improve selectivity and yield.
Purification and Isolation
After synthesis, the compound is purified typically by vacuum distillation, centrifugation, and rectification to achieve high purity (greater than 99.5%). The process often involves neutralization steps, removal of residual catalysts, and recovery of unreacted starting materials to optimize yield and reduce impurities.
The following table summarizes a representative preparation method adapted from related 3-amino-1,2-propanediol synthesis with modifications for the difluorocyclopentyl substituent:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1. Hydrolysis | Epoxy chloropropane, aqueous methanesulfonic acid (0.6-0.8%), dilute sulfuric acid (0.6-1%), 58-105 °C | Controlled addition of acids in a stepwise temperature gradient to form 3-chloro-1,2-propylene glycol | High purity chlorohydrin intermediate |
| 2. Neutralization | Saturated sodium carbonate solution, 50-60 °C | Neutralize acid residues until no gas evolution | Neutralized intermediate |
| 3. Vacuum Distillation | Vacuum -0.096 to -0.1 MPa, 92-96 °C | Separation of 3-chloro-1,2-propylene glycol | Purified intermediate |
| 4. Amination | 25-27% ammoniacal liquor, amination catalyst (N-nitrosodiphenylamine and resorcinol), 45-60 °C, 0.12-0.28 MPa | Substitution of chlorine with amino group under controlled pressure and temperature | 3-amino-1,2-propanediol derivative |
| 5. Filtration | Removal of catalyst solids | Catalyst recovery and reuse | Catalyst recycled |
| 6. Distillation | Normal and vacuum distillation, 101-132 °C | Recovery of ammoniacal liquor and purification of product | High purity amino alcohol |
| 7. Centrifugation | 50-60 °C | Removal of solid impurities | Clarified product |
| 8. Rectification | Vacuum -0.0998 MPa, 125-132 °C | Final purification step | Final product with >99.5% purity |
- The stepwise acid addition and temperature control in hydrolysis improve selectivity and yield of the chlorohydrin intermediate.
- The use of a two-component amination catalyst system enhances reaction rate and reduces side products.
- Vacuum distillation and centrifugation steps effectively remove impurities and residual catalysts, leading to high purity.
- Catalyst recycling reduces production costs and environmental impact.
- The process is scalable and suitable for industrial production with consistent product quality.
The preparation of 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol involves strategic synthesis of the difluorocyclopentyl moiety, followed by attachment of the propanol chain and amination. Optimized hydrolysis and amination steps with controlled temperature and catalyst systems yield high-purity products. The described methods are informed by analogous amino-propanol derivative syntheses and fluorination chemistry, ensuring efficient, reproducible, and economically viable production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorocyclopentyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted difluorocyclopentyl derivatives .
Scientific Research Applications
3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Structural Analogues with Fluorinated Cycloalkyl Groups
- (3,3-Difluorocyclopentyl)methanamine (CAS 1260790-17-7): Structure: Lacks the propanol chain but retains the 3,3-difluorocyclopentyl moiety. Properties: Higher lipophilicity (logP ~1.8) due to reduced polarity. The absence of the hydroxyl group limits hydrogen-bonding capacity, impacting target affinity . Applications: Used as a building block for bioactive molecules requiring fluorinated cycloalkyl motifs.
- 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride (CAS 1333658-57-3): Structure: Features a trifluoromethyl group instead of difluorine on the cyclopentyl ring. Properties: The electron-withdrawing CF₃ group increases acidity (pKa ~8.5 vs. ~9.9 for non-fluorinated analogs) and enhances metabolic resistance. Biological Relevance: Demonstrates improved stability in pharmacokinetic studies but may reduce target specificity due to steric bulk .
Propanolamine Derivatives with Aromatic Substitutions
- (R)-3-Amino-3-phenylpropan-1-ol (CAS 170564-98-4): Structure: Aromatic phenyl group at the 3-position of the propanol chain. Properties: Higher molecular weight (151.21 g/mol) and increased steric bulk compared to the difluorocyclopentyl analog. Activity: The phenyl group enhances π-π stacking with aromatic residues in enzymes, improving binding affinity in certain targets (e.g., neurotransmitter receptors) .
- 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol (CAS 147611-61-8): Structure: Dichlorophenyl substitution introduces strong electron-withdrawing effects. Properties: LogP ~2.1 (higher hydrophobicity) and molecular weight 220.09 g/mol. Applications: Used in antimicrobial agents due to enhanced membrane penetration .
Non-Fluorinated Propanolamine Analogs
- Properties: Lower molecular weight (75.1 g/mol), water-soluble (100 g/100 mL at 25°C), and pKa ~9.94. Limitations: Rapid metabolism and low bioavailability due to lack of fluorination or steric protection .
- DL-2-Amino-1-propanol (CAS 78-96-6): Structure: Secondary alcohol with a chiral center. Properties: Melting point -2°C, boiling point 187°C. The stereochemistry influences interactions with chiral biological targets .
Key Findings and Implications
- Fluorination Impact : The 3,3-difluorocyclopentyl group balances lipophilicity and polarity, optimizing blood-brain barrier penetration in neurological targets .
- Aromatic vs. Fluorinated Substituents : Aromatic groups enhance binding via π-π interactions, while fluorination improves metabolic stability and target residence time.
- Chirality: Enantiomers of fluorinated propanolamines (e.g., compounds 14 and 15 in ) show divergent potencies, emphasizing the need for stereochemical control in drug design .
Biological Activity
3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol is a compound of interest in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a difluorocyclopentyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, supported by relevant studies and findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₇H₁₄F₂N₁O
- Molecular Weight : 165.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for discussion)
Research indicates that this compound may interact with various biological targets. Its potential mechanisms include:
- Inhibition of NLRP3 Inflammasome : Studies have identified that compounds structurally similar to this compound inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases .
- Proton Transfer Mechanism : The hydroxy group in the compound facilitates proton transfer in reactions involving CO₂ absorption, which may have implications for its role in carbon capture technologies .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Inhibits NLRP3 inflammasome activation |
| Carbon Capture | Enhances CO₂ absorption through water-assisted mechanisms |
| Cytotoxicity | Exhibits cytotoxic effects in certain cell lines at high concentrations |
Case Studies
- NLRP3 Inflammasome Inhibition
- CO₂ Absorption Mechanism
Toxicological Profile
Toxicological assessments indicate that while this compound exhibits beneficial biological activities, it is essential to evaluate its safety profile thoroughly. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure duration.
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| HeLa | 50 | Moderate cytotoxicity |
| A549 | 75 | High sensitivity to compound |
| MCF-7 | 100 | Lower sensitivity compared to others |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
